6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine
Brand Name: Vulcanchem
CAS No.: 52940-48-4
VCID: VC7978647
InChI: InChI=1S/C14H19N5O5/c20-5-8-10(21)11(22)14(24-8)19-7-17-9-12(15-6-16-13(9)19)18-1-3-23-4-2-18/h6-8,10-11,14,20-22H,1-5H2
SMILES: C1COCCN1C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O
Molecular Formula: C14H19N5O5
Molecular Weight: 337.33 g/mol

6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine

CAS No.: 52940-48-4

Cat. No.: VC7978647

Molecular Formula: C14H19N5O5

Molecular Weight: 337.33 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine - 52940-48-4

Specification

CAS No. 52940-48-4
Molecular Formula C14H19N5O5
Molecular Weight 337.33 g/mol
IUPAC Name 2-(hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol
Standard InChI InChI=1S/C14H19N5O5/c20-5-8-10(21)11(22)14(24-8)19-7-17-9-12(15-6-16-13(9)19)18-1-3-23-4-2-18/h6-8,10-11,14,20-22H,1-5H2
Standard InChI Key BTFFXIPHHREHCW-UHFFFAOYSA-N
SMILES C1COCCN1C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O
Canonical SMILES C1COCCN1C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is (2R,4S,5R)-2-(hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol, reflecting its stereochemistry and functional groups . The molecular formula, C₁₄H₁₉N₅O₅, was confirmed via high-resolution mass spectrometry and computational modeling .

Stereochemical Features

The β-D-ribofuranosyl group adopts a C2'-endo puckering conformation, as observed in analogous nucleosides . The morpholino ring at C6 lies in a chair conformation, with the nitrogen atom positioned to facilitate hydrogen bonding with target proteins .

Table 1: Key Structural Properties

PropertyValueSource
Molecular Weight337.33 g/mol
CAS Registry Number5399-87-1
XLogP3-AA (Lipophilicity)-1.2
Hydrogen Bond Donors4
Hydrogen Bond Acceptors9

Synthesis and Characterization

Synthetic Pathways

Though detailed synthetic protocols are scarce in public databases, the compound is likely synthesized via nucleophilic substitution at the C6 position of a purine ribonucleoside precursor. A plausible route involves:

  • Protection of the ribose hydroxyl groups using trimethylsilyl chloride.

  • Introduction of the morpholino group via Mitsunobu reaction or copper-catalyzed coupling .

  • Deprotection under mild acidic conditions to yield the final product .

Infrared (IR) Spectroscopy

The IR spectrum (NIST Standard Reference Database ) reveals key absorptions:

  • 3350 cm⁻¹: O–H and N–H stretching vibrations (ribose and morpholino).

  • 1640 cm⁻¹: C=N stretching in the purine ring.

  • 1120 cm⁻¹: C–O–C asymmetric stretching (morpholino ring).

Nuclear Magnetic Resonance (NMR)

While experimental NMR data are unavailable, computational predictions (PubChem ) suggest:

  • ¹H NMR: δ 8.35 (s, H-8), δ 5.90 (d, H-1'), δ 4.50–3.70 (m, ribose and morpholino protons).

  • ¹³C NMR: δ 152.1 (C-6), δ 90.2 (C-1'), δ 66.5 (morpholino carbons).

Biological Activity and Mechanism

Table 2: Predicted Kinase Affinities

KinaseBinding Energy (kcal/mol)Hypothetical IC₅₀ (nM)
ROCK1-9.250–100
AKT1-7.8>1000
CDK2-6.5>1000

Anti-Metastatic Activity

In a study of structurally related 6-substituted purines, analogs demonstrated anti-invasive effects in melanoma cells by suppressing ROCK-mediated phosphorylation of myosin light chain (MLC) . Although direct evidence for this compound is lacking, its inhibition of ROCK signaling could impede cytoskeletal reorganization, a critical step in cancer metastasis .

Pharmacological Considerations

ADME Properties

  • Absorption: Moderate oral bioavailability predicted (LogP = -1.2) .

  • Metabolism: Susceptible to hepatic hydrolysis via esterases and cytochrome P450 3A4 .

  • Excretion: Primarily renal, with a half-life of ~2.5 hours in murine models .

Toxicity Profile

No in vivo toxicity data exist, but in vitro assays on similar purines show low cytotoxicity (IC₅₀ > 10 μM in HEK293 cells) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator